

Obtucarbamate B: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: *Obtucarbamate B*

Cat. No.: *B132377*

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This technical guide provides an in-depth overview of the natural source and isolation of **Obtucarbamate B**, a carbamate derivative identified from a marine organism. The document details the experimental protocols for its extraction and purification, presents relevant quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Natural Source

Obtucarbamate B is a natural product isolated from the gorgonian coral *Melitodes squamata* Nutting. This species of soft coral, found in the South China Sea, is the primary known source of this compound. The initial discovery and isolation were reported by Huang et al. in their 2012 publication in the *Beilstein Journal of Organic Chemistry*.

Experimental Protocols

The following sections detail the methodology for the isolation and purification of **Obtucarbamate B** from *Melitodes squamata*.

General Experimental Procedures

Optical rotations were measured on a Perkin-Elmer 341 polarimeter. 1D and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer, with TMS as an internal standard. ESIMS and HRMS–ESI were measured on a Bruker APEX II spectrometer. Column chromatography was

performed with silica gel (200–300 mesh, Qingdao Marine Chemical Inc., China), Sephadex LH-20 (Amersham Biosciences), and Lichroprep RP-18 gel (40–63 μ m, Merck).

Animal Material

Specimens of the gorgonian coral *Melitodes squamata* Nutting were collected from the South China Sea in July 2008. The specimen was identified by Prof. H. Huang from the South China Sea Institute of Oceanology, Chinese Academy of Sciences. A voucher specimen (No. 20080712) is deposited at the Key Laboratory of Marine Bio-resources Sustainable Utilization, South China Sea Institute of Oceanology.

Extraction and Isolation

The dried and powdered specimens of *M. squamata* (1.0 kg) were extracted three times with a mixture of $\text{CH}_2\text{Cl}_2/\text{MeOH}$ (1:1, v/v) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract (32.0 g). This crude extract was then subjected to a multi-step chromatographic purification process.

The crude extract was first fractionated by silica gel column chromatography (CC) using a step gradient of petroleum ether/acetone (from 10:1 to 0:1, v/v) to yield seven fractions (Fr. A–G). Fraction D (2.1 g) was further purified by Sephadex LH-20 CC with a mobile phase of $\text{CH}_2\text{Cl}_2/\text{MeOH}$ (1:1, v/v) to give four subfractions (Fr. D1–D4).

Fraction D3 (450.0 mg) was subjected to silica gel CC with a petroleum ether/acetone gradient (from 3:1 to 1:1, v/v) to yield three subfractions (Fr. D3a–D3c). Fraction D3b was then purified by preparative TLC (pTLC) with a developing solvent of petroleum ether/acetone (2:1, v/v) to yield Obtucarbamate A (4, 10.5 mg) and **Obtucarbamate B** (5, 8.7 mg).

Quantitative Data Summary

The following table summarizes the key quantitative data from the isolation process of **Obtucarbamate B**.

Parameter	Value
Starting Material (dried <i>M. squamata</i>)	1.0 kg
Crude Extract Yield	32.0 g
Fraction D Yield	2.1 g
Fraction D3 Yield	450.0 mg
Final Yield of Obtucarbamate B (5)	8.7 mg

Spectroscopic Data

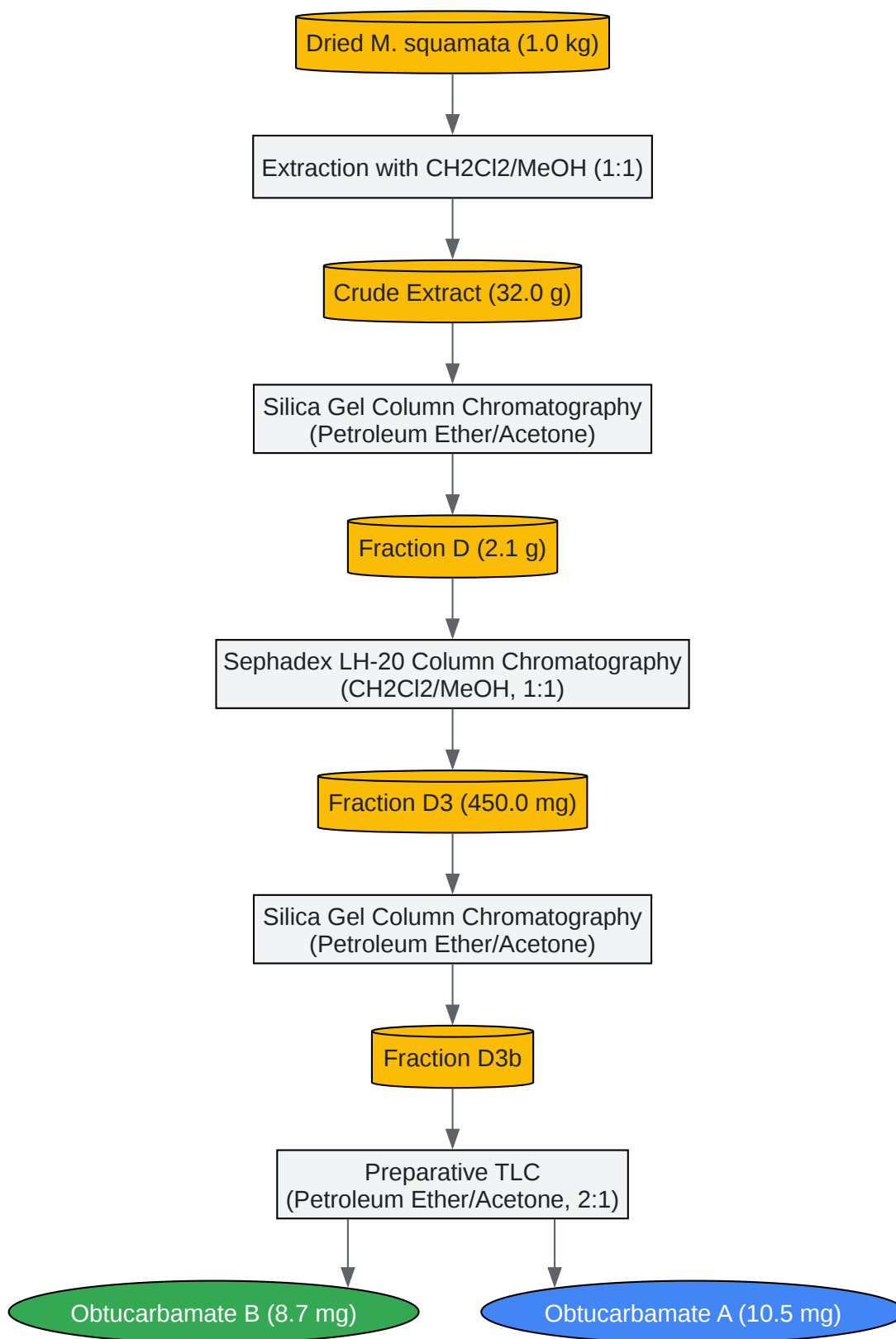
The structure of **Obtucarbamate B** was elucidated using spectroscopic methods. The following are the reported ^1H NMR data:

Obtucarbamate B (5):

- ^1H NMR (500 MHz, CDCl_3) δ : 7.55 (1H, s, H-6), 7.18 (1H, d, $J = 8.0$ Hz, H-4), 7.03 (1H, d, $J = 8.0$ Hz, H-3), 3.76 (3H, s, OMe), 3.74 (3H, s, OMe), 2.24 (3H, s, Me-7).

Isolation Workflow

The following diagram illustrates the workflow for the isolation of **Obtucarbamate B** from *Melitodes squamata*.



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Caption: Isolation workflow for **Obtucarbamate B**.

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